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molecular formula C11H19NO2 B8196750 tert-Butyl spiro[2.3]hexan-5-ylcarbamate

tert-Butyl spiro[2.3]hexan-5-ylcarbamate

Cat. No. B8196750
M. Wt: 197.27 g/mol
InChI Key: VNRBABCQWLWVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365499B2

Procedure details

Diethyl zinc (40 mL, 1N hexane solution) was added to 100 mL of anhydrous dichloromethane under nitrogen. After the addition, cooled to −78° C. with dry ice-acetone, and diiodomethane (15 g, 56 mmol) was slowly added dropwise. After the addition stirring was continued for 30 minutes, and then changed into the ice-water bath. A solution of Compound 3-2 (1.7 g, 9.3 mmol) dissolved in 100 mL of dichloromethane was further added dropwise and stirred overnight, added 200 mL of water to quench the reaction, liquid separated, and the aqueous phase was extracted with 200 mL of dichloromethane three times. The organic phases were combined, rotary evaporated to remove solvents, and purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.C(=O)=O.CC(C)=O.ICI.[CH2:16]=[C:17]1[CH2:20][CH:19]([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH2:18]1>ClCCl.O>[CH2:1]1[C:17]2([CH2:18][CH:19]([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:25])([CH3:27])[CH3:26])[CH2:20]2)[CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
15 g
Type
reactant
Smiles
ICI
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
C=C1CC(C1)NC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was further added dropwise
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction, liquid
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 200 mL of dichloromethane three times
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvents
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1CC12CC(C2)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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